molecular formula C18H25NO4 B5834962 Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate

Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B5834962
M. Wt: 319.4 g/mol
InChI Key: PSLKFMKNUXHWON-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a phenoxyacetyl group, which is an aromatic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The phenoxyacetyl group can be synthesized by reacting 2,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2,5-dimethylphenoxyacetyl chloride.

    Acylation of Piperidine: The phenoxyacetyl chloride is then reacted with piperidine-4-carboxylate in the presence of a base such as pyridine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and pain management.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.

    Industrial Applications: It is employed in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylate
  • Ethyl 1-[(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxylate
  • Ethyl 1-[(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its similar compounds.

Properties

IUPAC Name

ethyl 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-4-22-18(21)15-7-9-19(10-8-15)17(20)12-23-16-11-13(2)5-6-14(16)3/h5-6,11,15H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLKFMKNUXHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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